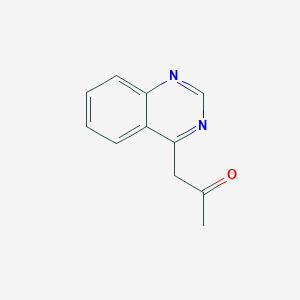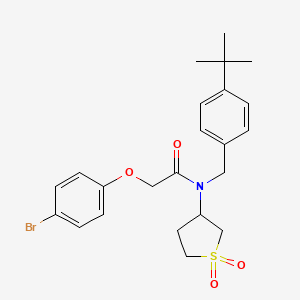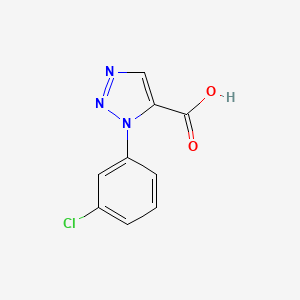
(Z)-2-((4-chloro-2-(trifluoromethyl)phenyl)amino)-5-((1-methyl-1H-pyrrol-2-yl)methylene)thiazol-4(5H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-2-((4-chloro-2-(trifluoromethyl)phenyl)amino)-5-((1-methyl-1H-pyrrol-2-yl)methylene)thiazol-4(5H)-one is a synthetic organic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
准备方法
合成路线和反应条件
(Z)-2-((4-氯-2-(三氟甲基)苯基)氨基)-5-((1-甲基-1H-吡咯-2-基)亚甲基)噻唑-4(5H)-酮的合成通常涉及以下步骤:
噻唑环的形成: 这可以通过在酸性或碱性条件下对合适的先驱体进行环化来实现。
(4-氯-2-(三氟甲基)苯基)氨基的引入: 此步骤涉及亲核取代反应,其中引入氨基。
亚甲基桥的形成: 这可以通过与1-甲基-1H-吡咯-2-甲醛的缩合反应来完成。
工业生产方法
工业生产方法可能涉及优化上述合成路线以进行大规模生产,包括使用催化剂、溶剂和反应条件来最大限度地提高产率和纯度。
化学反应分析
反应类型
氧化: 该化合物可以发生氧化反应,特别是在亚甲基桥上。
还原: 还原反应可以在噻唑环或苯基上发生。
取代: 该化合物可以发生取代反应,特别是在氯和三氟甲基上。
常见试剂和条件
氧化剂: 高锰酸钾,过氧化氢。
还原剂: 硼氢化钠,氢化铝锂。
取代试剂: 卤化剂,亲核试剂。
主要产物
氧化产物: 噻唑环的氧化衍生物。
还原产物: 苯基或噻唑环的还原形式。
取代产物: 具有取代氯或三氟甲基的化合物。
科学研究应用
化学
催化: 该化合物可用作催化反应中的配体。
合成: 它可以作为合成更复杂分子的中间体。
生物学
酶抑制: 该化合物可能作为某些酶的抑制剂。
受体结合: 它可以与生物系统中的特定受体结合。
医学
药物开发: 该化合物可以成为开发新药的先导化合物。
治疗剂: 它可能具有作为抗炎或抗癌剂的潜力。
工业
材料科学: 该化合物可用于开发具有特定性能的新材料。
农业: 它可能在作为杀虫剂或除草剂方面有应用。
作用机制
(Z)-2-((4-氯-2-(三氟甲基)苯基)氨基)-5-((1-甲基-1H-吡咯-2-基)亚甲基)噻唑-4(5H)-酮的作用机制涉及其与酶或受体等分子靶标的相互作用。该化合物可能通过与活性位点结合来抑制酶活性,或通过与受体位点结合来改变受体功能,从而调节生物途径。
相似化合物的比较
类似化合物
(Z)-2-((4-氯-2-(三氟甲基)苯基)氨基)-5-((1H-吡咯-2-基)亚甲基)噻唑-4(5H)-酮: 结构相似,但吡咯环上缺少甲基。
(Z)-2-((4-氯-2-(三氟甲基)苯基)氨基)-5-((1-甲基-1H-吡咯-2-基)亚甲基)噻唑-4(5H)-硫酮: 结构相似,但具有硫酮基而不是酮基。
独特性
三氟甲基的存在以及噻唑和吡咯环的特定排列使(Z)-2-((4-氯-2-(三氟甲基)苯基)氨基)-5-((1-甲基-1H-吡咯-2-基)亚甲基)噻唑-4(5H)-酮独一无二。这些结构特征有助于其独特的化学反应性和生物活性。
属性
分子式 |
C16H11ClF3N3OS |
|---|---|
分子量 |
385.8 g/mol |
IUPAC 名称 |
(5Z)-2-[4-chloro-2-(trifluoromethyl)phenyl]imino-5-[(1-methylpyrrol-2-yl)methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C16H11ClF3N3OS/c1-23-6-2-3-10(23)8-13-14(24)22-15(25-13)21-12-5-4-9(17)7-11(12)16(18,19)20/h2-8H,1H3,(H,21,22,24)/b13-8- |
InChI 键 |
OWUTXKRYJGVCGD-JYRVWZFOSA-N |
手性 SMILES |
CN1C=CC=C1/C=C\2/C(=O)NC(=NC3=C(C=C(C=C3)Cl)C(F)(F)F)S2 |
规范 SMILES |
CN1C=CC=C1C=C2C(=O)NC(=NC3=C(C=C(C=C3)Cl)C(F)(F)F)S2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2-Methylcyclohexyl){[4-(4-{[(2-methylcyclohexyl)amino]sulfonyl}phenyl)phenyl] sulfonyl}amine](/img/structure/B12125876.png)
![N-[2-methyl-1-(1-{[(3-methylphenyl)carbamoyl]methyl}-1H-1,3-benzodiazol-2-yl)propyl]benzamide](/img/structure/B12125880.png)

![N-[7-(furan-2-yl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]naphthalene-1-carboxamide](/img/structure/B12125886.png)

![4-phenyl-N-[3-(trifluoromethyl)phenyl]phthalazin-1-amine](/img/structure/B12125903.png)
![3-[(5E)-5-(4-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylpropanamide](/img/structure/B12125905.png)
![4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine](/img/structure/B12125913.png)

![5-bromo-2-methoxy-N-[(4-methylphenyl)methyl]benzene-1-sulfonamide](/img/structure/B12125926.png)
![6-(4-Methoxyphenyl)-3-pyridin-3-yl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12125932.png)
![N-[7-(2,4-dimethoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-2-methoxybenzamide](/img/structure/B12125933.png)

![(4E)-1-benzyl-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(3-ethoxy-4-hydroxyphenyl)pyrrolidine-2,3-dione](/img/structure/B12125949.png)
